molecular formula C8H8BrN3O2 B15241865 3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B15241865
M. Wt: 258.07 g/mol
InChI Key: FBQWVHNGEHOQDY-UHFFFAOYSA-N
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Description

3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-bromo-5-ethylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution of the bromine atom with an amine results in the formation of an amino derivative .

Scientific Research Applications

3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied as a CDK2 inhibitor.

    3,5-Diarylated pyrazolo[1,5-a]pyrimidines: Used in various chemical reactions

Uniqueness

3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and hydroxyl groups make it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C8H8BrN3O2

Molecular Weight

258.07 g/mol

IUPAC Name

3-bromo-6-ethyl-7-hydroxy-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H8BrN3O2/c1-2-4-7(13)11-6-5(9)3-10-12(6)8(4)14/h3,14H,2H2,1H3,(H,11,13)

InChI Key

FBQWVHNGEHOQDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C(=C(C=N2)Br)NC1=O)O

Origin of Product

United States

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